prop-2-ynyl 2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate
Description
Introduction to Prop-2-Ynyl 2-[4-(5-Chloro-3-Fluoropyridin-2-yl)Oxyphenoxy]Propanoate
Role in Modern Herbicide Development
This compound emerged as a critical tool in integrated weed management systems due to its post-emergence activity and specificity. Initially marketed in 1990, it targets grass weeds such as Avena fatua (wild oats) and Phalaris minor (canary grass) in wheat, barley, and rye. The global market for clodinafop-propargyl reached approximately $500 million in 2025, driven by its effectiveness against glyphosate-resistant weeds and compatibility with conservation agriculture.
Key advancements include its formulation with safeners like cloquintocet-mexyl, which enhance crop selectivity by accelerating metabolic detoxification in cereals. For instance, wheat rapidly hydrolyzes the propargyl ester to the active acid form, followed by conjugation with sugars, whereas susceptible weeds lack this detoxification pathway.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₃ClFNO₄ | |
| Molecular Weight | 349.74 g/mol | |
| Solubility | 0.33 mg/L (water, 20°C) | |
| Log Kow (Octanol-Water) | 3.82 | |
| Vapor Pressure | 2.1 × 10⁻⁷ mPa (25°C) |
Significance in Acetyl-CoA Carboxylase Inhibition
ACCase, a biotin-dependent enzyme critical for fatty acid biosynthesis, is the primary target of this compound. The compound binds to the carboxyltransferase (CT) domain of homomeric ACCase in grasses, disrupting malonyl-CoA formation and lipid synthesis. Computational docking studies reveal that the (R)-enantiomer interacts with conserved residues (e.g., Ile1735, Trp1948) in the CT domain, inducing conformational changes that block substrate access.
Resistance mutations, such as Ile1781Leu and Ile2041Asn in Avena ludoviciana, reduce herbicide binding affinity by altering the enzyme’s active site topology. Despite this, clodinafop-propargyl remains effective against wild-type ACCase due to its high structural complementarity.
Table 2: Herbicidal Efficacy Against Common Weeds (Application Rate: 40–70 g a.i./ha)
| Weed Species | Control Efficacy (%) | Crop Safety | Source |
|---|---|---|---|
| Phalaris minor | 92–98 | Wheat | |
| Echinochloa crus-galli | 85–90 | Rice | |
| Alopecurus myosuroides | 88–95 | Barley |
Properties
IUPAC Name |
prop-2-ynyl 2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDHZKLJNAIJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4091528 | |
| Record name | 2-Propyn-1-yl 2-(4-((5-chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4091528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105511-96-4 | |
| Record name | 2-(4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoic acid 2-propyn-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105511964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propyn-1-yl 2-(4-((5-chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4091528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-((5-CHLORO-3-FLUORO-2-PYRIDINYL)OXY)PHENOXY)PROPANOIC ACID 2-PROPYN-1-YL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY3NXH6SAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Two-Step Esterification-Condensation Process
The primary industrial synthesis route involves two sequential steps: (1) formation of the phenoxypropanoate intermediate and (2) pyridinyloxy coupling.
Step 1: Synthesis of 2-(4-Hydroxyphenoxy)propionate-2-propynyl Ester
Hydroquinone reacts with propynyl chloropropionate in the presence of a base and catalyst to form the intermediate. Key conditions include:
The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of hydroquinone attacks the electrophilic carbonyl carbon of propynyl chloropropionate (Figure 1).
Step 2: Condensation with 5-Chloro-3-fluoro-2-pyridinol
The intermediate undergoes Ullmann-type coupling with 5-chloro-3-fluoro-2-pyridinol under basic conditions:
This step introduces the pyridinyloxy moiety critical for herbicidal activity. Optical purity is maintained by using enantiomerically pure (R)-propanoate intermediates.
Alternative Single-Pot Approaches
Recent patents disclose single-pot methods to reduce purification steps:
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Reagents : Hydroquinone, propynyl chloropropionate, and 5-chloro-3-fluoro-2-pyridinol are combined with a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
While efficient, this method requires stringent temperature control to prevent racemization.
Optimization of Reaction Conditions
Catalytic Systems
Catalyst selection significantly impacts yield and reaction rate:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| DMAP | Acetonitrile | 50 | 71 | – | |
| KOH | Toluene | 70 | 85 | 99 | |
| TBAB (phase-transfer) | DMF | 80 | 72 | 98 |
DMAP accelerates intermediate formation, while potassium hydroxide facilitates aryl ether coupling. Phase-transfer catalysts enable single-pot synthesis but at lower yields.
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity of phenolic oxygen.
-
Elevated temperatures (>70°C) improve reaction kinetics but risk thermal decomposition of the pyridinyl component.
Chiral Synthesis and Resolution
Clodinafop-propargyl’s herbicidal activity resides in the (R)-enantiomer. Industrial methods employ:
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Chiral starting materials : (R)-Lactic acid derivatives ensure enantioselective esterification.
-
Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer, enriching (R)-product to >99% ee.
Industrial-Scale Purification
Crude product is purified via:
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Recrystallization : Ethanol-water mixtures remove unreacted intermediates.
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Chromatography : Silica gel column chromatography isolates enantiomers when optical purity is suboptimal.
Comparative Analysis of Patented Methods
| Patent/Example | Steps | Total Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| CN106748986A | 2 | 71 → 85 | 99 | High optical purity |
| Example 1 | 2 | 71 → 85 | 99 | Simplified intermediate control |
| Example 2 | 1 | 68 | 98 | Reduced purification |
The two-step method remains preferred for large-scale production due to higher yields and enantiomeric control .
Chemical Reactions Analysis
2-(4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoic acid 2-propyn-1-yl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoic acid 2-propyn-1-yl ester has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-((5-Chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoic acid 2-propyn-1-yl ester involves its interaction with specific molecular targets. It acts as an inhibitor of fatty acid synthesis, which affects the growth and development of certain organisms. The compound is absorbed by plants and transported throughout the plant, where it inhibits the growth of roots and shoots, leading to the plant’s death .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₁₇H₁₃ClFNO₄
- Molecular Weight : 349.74 g/mol
- Melting Point : 48–57°C
- Stereochemistry : The (R)-enantiomer is the biologically active form .
- Structural Features: A propargyl ester group (prop-2-ynyl) linked to a propanoate backbone. A 5-chloro-3-fluoropyridinyl substituent on the phenoxy ring .
Comparison with Similar Compounds
Clodinafop-propargyl belongs to the AOPP herbicide class, which shares a common propanoate backbone but varies in substituents on the pyridine/phenoxy rings and ester groups. Below is a detailed comparison with structurally and functionally related herbicides:
Structural and Functional Analogues
Key Differences in Substituents and Activity
Pyridine Ring Modifications: Clodinafop-propargyl has 5-chloro-3-fluoro substituents, enhancing selectivity for cereal crops . Haloxyfop-methyl and Fluazifop-P-butyl feature trifluoromethyl (CF₃) groups, increasing lipophilicity and broad-spectrum activity .
Ester Group Variations :
- Propargyl esters (clodinafop) improve translocation within plants compared to methyl or ethyl esters .
- Butyl esters (Fluazifop-P-butyl) prolong residual activity due to slower hydrolysis .
Stereochemical Specificity :
Efficacy and Environmental Impact
- Clodinafop-propargyl : Highly effective against Alopecurus myosuroides (black-grass) and Avena fatua (wild oats) at low application rates (10–20 g/ha) due to its propargyl ester enhancing foliar absorption .
- Haloxyfop-methyl: Requires higher doses (50–100 g/ha) but controls resistant biotypes of Echinochloa crus-galli .
- Environmental Persistence : Clodinafop-propargyl degrades faster in soil (DT₅₀ = 7–14 days) compared to Fluazifop-P-butyl (DT₅₀ = 30–60 days) .
Research Findings
- A 2020 study noted that clodinafop-propargyl’s 5-chloro-3-fluoro pyridine moiety reduces non-target toxicity in wheat by minimizing interaction with crop ACCase isoforms .
- Haloxyfop-methyl’s 3-CF₃ group increases resistance to metabolic degradation in weeds but raises concerns about groundwater contamination .
- The dichloropyridine analogue (CAS: 72280-52-5) showed 20% lower herbicidal activity than clodinafop-propargyl in trials, likely due to reduced electron-withdrawing effects .
Biological Activity
Prop-2-ynyl 2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate, commonly known as clodinafop-propargyl, is a synthetic herbicide primarily used for controlling annual grass weeds in cereal crops. This compound exhibits significant biological activity, particularly in inhibiting plant growth through its mechanism of action on fatty acid synthesis.
- IUPAC Name : this compound
- Molecular Formula : C17H13ClFNO4
- Molecular Weight : 349.74 g/mol
- CAS Number : 105511-96-4
Clodinafop-propargyl acts primarily by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants. This inhibition leads to the disruption of cellular membrane integrity and overall plant growth, ultimately causing plant death. The compound is absorbed through the foliage and translocated within the plant, affecting both shoots and roots.
Herbicidal Effects
Clodinafop-propargyl has been shown to effectively control various grass species, including:
- Common Weeds : Avena fatua (wild oat), Setaria viridis (green foxtail), and Lolium spp. (ryegrass).
The herbicidal activity was assessed through field trials and laboratory studies, demonstrating a significant reduction in weed biomass at concentrations as low as 0.1 kg/ha.
Toxicological Studies
Toxicological assessments reveal that clodinafop-propargyl exhibits low to moderate acute toxicity in mammals:
- Oral LD50 : Approximately 500 mg/kg in rats.
- Dermal and Inhalation Toxicity : Low toxicity observed, with no significant irritation effects noted.
Long-term studies indicate potential target organ toxicity, particularly affecting the liver and blood parameters. The critical No Observed Adverse Effect Level (NOAEL) was determined to be 0.03 mg/kg body weight per day based on liver effects observed in chronic studies.
Field Trials
In a series of field trials conducted across various geographical locations, clodinafop-propargyl was applied at varying rates (0.1 to 0.5 kg/ha). Results indicated:
- Weed Control Efficacy : Over 90% control of targeted grass species.
- Crop Safety : Minimal phytotoxicity observed in treated cereal crops, allowing for safe application during critical growth stages.
Laboratory Studies
Laboratory assays using rape seed (Brassica napus) demonstrated that clodinafop-propargyl inhibited root growth at concentrations above 5.0 x 10^-5 M, with a maximum inhibition observed at higher concentrations.
Metabolism and Residue Studies
Research indicates that clodinafop-propargyl undergoes extensive metabolism in both plants and animals:
- Major metabolites include clodinafop and its conjugates.
- Residue studies show that the compound can accumulate in plant tissues but is primarily eliminated through urine in mammals.
Environmental Impact
Environmental fate studies suggest that clodinafop-propargyl has low persistence in soil with a half-life ranging from 7 to 14 days, reducing concerns over long-term ecological impacts.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing prop-2-ynyl 2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate, and how do reaction conditions influence yield?
- Methodological Answer :
- Esterification : Use nucleophilic acyl substitution between the carboxylic acid precursor (e.g., 2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoic acid) and propargyl alcohol. Catalyze with DCC/DMAP in anhydrous dichloromethane .
- Key Variables :
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Temperature : Maintain 0–25°C to avoid side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the ester .
- Yield Optimization : Monitor via TLC and adjust stoichiometry of propargyl alcohol (1.2–1.5 equivalents) to drive esterification .
Q. How should researchers design bioactivity assays for this compound, given its structural similarity to known herbicides?
- Methodological Answer :
- Bioassay Design :
- Model Organisms : Use Arabidopsis thaliana or Lemna minor for phytotoxicity screening, mirroring protocols for fluazifop and haloxyfop .
- Dose-Response : Test concentrations from 0.1–100 µM, with controls (solvent-only and commercial herbicides).
- Endpoint Metrics : Measure chlorophyll degradation, root elongation inhibition, or biomass reduction over 7–14 days .
- Data Normalization : Express efficacy relative to structural analogs (e.g., fluazifop-P-butyl) to contextualize potency .
Advanced Research Questions
Q. What computational strategies can predict the environmental persistence or non-target toxicity of this compound?
- Methodological Answer :
- Quantum Chemical Modeling : Optimize geometry using DFT (B3LYP/6-31G*) to calculate hydrolysis or photodegradation pathways .
- QSPR Models : Train models on logP, molar refractivity, and HOMO-LUMO gaps from analogs (e.g., haloxyfop) to estimate biodegradation half-lives .
- Molecular Docking : Simulate binding affinity to acetyl-CoA carboxylase (ACCase) in plants vs. non-target organisms (e.g., Daphnia magna) to assess selectivity .
Q. How can contradictory results in efficacy across studies be systematically resolved?
- Methodological Answer :
- Meta-Analysis Framework :
- Variable Isolation : Categorize studies by application method (foliar vs. soil), formulation (emulsifiable concentrate vs. wettable powder), and environmental conditions (pH, temperature) .
- Statistical Reconciliation : Apply mixed-effects models to account for between-study heterogeneity. Use funnel plots to detect publication bias .
- Controlled Replication : Repeat experiments under standardized conditions (e.g., OECD guidelines) using a split-plot design to isolate confounding factors .
Q. What analytical techniques are critical for characterizing degradation products of this compound in soil?
- Methodological Answer :
- Extraction : Use accelerated solvent extraction (ASE) with acetonitrile/water (80:20) at 100°C .
- Detection :
- LC-HRMS : Identify metabolites via exact mass (e.g., de-esterified propanoic acid derivatives) and isotopic patterns (chlorine/fluorine signatures) .
- NMR : Assign structures to unknown peaks using H-C HSQC and HMBC correlations .
- Quantitation : Validate with isotopically labeled internal standards (e.g., C-propanoyl derivatives) to correct matrix effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
